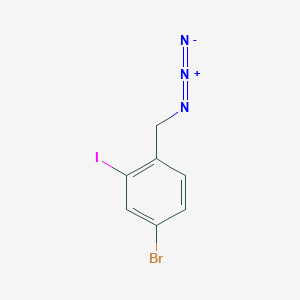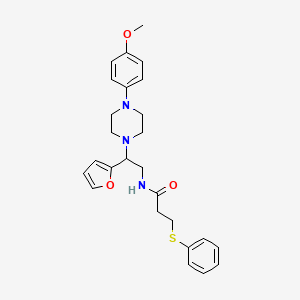
1-(Azidomethyl)-4-bromo-2-iodobenzene
カタログ番号 B2845448
CAS番号:
2305255-10-9
分子量: 337.946
InChIキー: HHBWTLFKKSAISI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azidomethyl)-4-bromo-2-iodobenzene is a chemical compound that is used in scientific research for various purposes. It is a halogenated aryl azide that is known for its ability to undergo photochemical reactions. The compound is of interest to researchers due to its unique properties and potential applications in a variety of fields.
科学的研究の応用
- Organic Synthesis Precursor 1-(Azidomethyl)-4-bromo-2-iodobenzene serves as a valuable precursor for organic synthesis. Its structure includes an azide group (-N₃) and an iodine atom (I) attached to a benzene ring. These functional groups make it an excellent starting material for various synthetic pathways.
- Researchers have explored the synthesis of nitrogen-containing allylic compounds. Notably, a straightforward two-step protocol allows the production of 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . This method yields the expected α-azidomethyl styrene 4 via a dearomative rearrangement. Such compounds are essential scaffolds for pharmaceutical development and other biologically relevant molecules .
- Allylic azides play a crucial role in organic transformations. Traditionally, they were synthesized by substituting alkyl halides with sodium azide. However, alternative methods using allylic alcohols, transition metal catalysts, and C–H oxidation have been explored1-(Azidomethyl)-4-bromo-2-iodobenzene can serve as a starting point for these valuable building blocks .
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are powerful tools in chemical synthesis. When combined with organic azides and alkynes, CuAAC forms 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. Researchers have improved this method, making it a versatile approach for constructing complex molecules .
Dearomative Rearrangement
Allylic Azides
CuAAC Reactions
Medicinal Chemistry
特性
IUPAC Name |
1-(azidomethyl)-4-bromo-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWTLFKKSAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-bromo-2-iodobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
1422067-02-4


![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)

![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)